

The Pharmacological Profile of 2,4-Dimethyl-1H-Pyrrole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *2,4-Dimethyl-1h-pyrrol-3-ol*

Cat. No.: *B15311014*

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The 2,4-dimethyl-1H-pyrrole core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of derivatives with significant and diverse pharmacological activities. These compounds have garnered considerable attention for their potential as anticancer, antimicrobial, anti-inflammatory, and analgesic agents. This technical guide provides an in-depth overview of the pharmacological profile of 2,4-dimethyl-1H-pyrrole derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to support further research and development in this promising area.

Data Presentation: Pharmacological Activities

The following tables summarize the quantitative data on the biological activities of various 2,4-dimethyl-1H-pyrrole derivatives.

Table 1: Anticancer Activity of 2,4-Dimethyl-1H-Pyrrole Derivatives

| Compound ID/Description | Cell Line | Assay Type | IC50/GI50/LC50 (µM) | Reference |
|---|-----------------------------|---------------|---------------------------------------|-----------|
| Alkynylated pyrrole derivative (12l) | U251 (Glioblastoma) | Not specified | 2.29 ± 0.18 | [1] |
| Alkynylated pyrrole derivative (12l) | A549 (Lung Carcinoma) | Not specified | 3.49 ± 0.30 | [1] |
| Pyrrolo[2,3-b]pyrrole derivative (2) | MCF-7 (Breast Cancer) | MTT Assay | 3.81 times more active than erlotinib | [2] |
| Pyrrolo[2,3-b]pyrrole derivative (2) | HCT-116 (Colon Cancer) | MTT Assay | 2.90 times more active than erlotinib | [2] |
| Pyrrolo[2,3-b]pyrrole derivative (2) | A549 (Lung Carcinoma) | MTT Assay | 2.39 times more active than erlotinib | [2] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3a) | HT29 (Colon Adenocarcinoma) | NCI60 Screen | LC50 = 9.31 | [3] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3a) | UACC-62 (Melanoma) | NCI60 Screen | LC50 = 8.03 | [3] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3a) | OVCAR-8 (Ovarian Carcinoma) | NCI60 Screen | LC50 = 6.55 | [3] |

| | | | | |
|--|------------------------------|---------------|-------------|-----|
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3a) | SN12C (Renal Cell Carcinoma) | NCI60 Screen | LC50 = 3.97 | [3] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3a) | BT-549 (Breast Carcinoma) | NCI60 Screen | LC50 = 6.39 | [3] |
| Single chloro-substituted derivative (3h) | T47D (Breast Cancer) | Not specified | IC50 = 2.4 | [3] |

Table 2: Antimicrobial Activity of 2,4-Dimethyl-1H-Pyrrole Derivatives

| Compound ID/Description | Microorganism | Assay Type | MIC (µg/mL) | Reference |
|---|----------------------------|---------------|-----------------------------|---------------------|
| Pyrrolo[2,3-b]pyrrole derivative (2) | Pseudomonas aeruginosa | Not specified | 50 | [2] |
| Pyrrolo[2,3-b]pyrrole derivative (3) | Staphylococcus aureus | Not specified | Comparable to ciprofloxacin | [2] |
| Pyrrolo[2,3-b]pyrrole derivative (2) | Candida albicans | Not specified | ~25% of clotrimazole's MIC | [2] |
| Pyrrole benzamide derivatives | Staphylococcus aureus | Not specified | 3.12 - 12.5 | [4] |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydr azono)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate} | Mycobacterium tuberculosis | Not specified | 0.7 | [4] |
| Pyrrole derivative (Vc) | MRSA | Not specified | 4 | [5] |
| Pyrrole derivative (Vc) | Mycobacterium phlei | Not specified | 8 | [5] |

Table 3: Anti-inflammatory and Analgesic Activities of 2,4-Dimethyl-1H-Pyrrole Derivatives

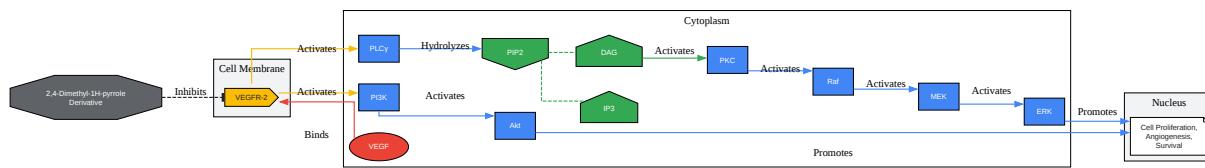
| Compound ID/Description | Activity | Assay Type | Results | Reference |
|---|----------------------|-------------------------------|---|-----------|
| Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones | Anti-inflammatory | Carrageenan-induced paw edema | Some derivatives showed activity equivalent to indomethacin and ibuprofen | [6] |
| Pyrrole-indole hybrid (3h) | Aromatase Inhibition | In vitro assay | IC50 = 1.8 μ M | [3] |
| 1-[1-(4-methylphenyl)(cyclohexyl)]pyrrole (III) | Analgesic | Tail immersion test | Significant increase in tail immersion latency | [7] |
| 1-[1-(4-methylphenyl)(cyclohexyl)]pyrrole (III) | Analgesic | Formalin test (acute pain) | Effective in phase I | [7] |
| 1-[1-(4-methylphenyl)(cyclohexyl)]pyrrole (III) | Analgesic | Formalin test (chronic pain) | Significantly attenuated chronic pain | [7] |
| Six novel pyrrolic compounds | Analgesic | Formalin test | Significant differences in early and late phases | [8] |

Signaling Pathways and Mechanisms of Action

The diverse pharmacological activities of 2,4-dimethyl-1H-pyrrole derivatives stem from their ability to interact with various biological targets and modulate key signaling pathways.

Anticancer Activity: Inhibition of VEGFR-2 Signaling

Several 2,4-dimethyl-1H-pyrrole derivatives exhibit potent anticancer activity by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis. The downstream signaling cascade of VEGFR-2 is depicted below.

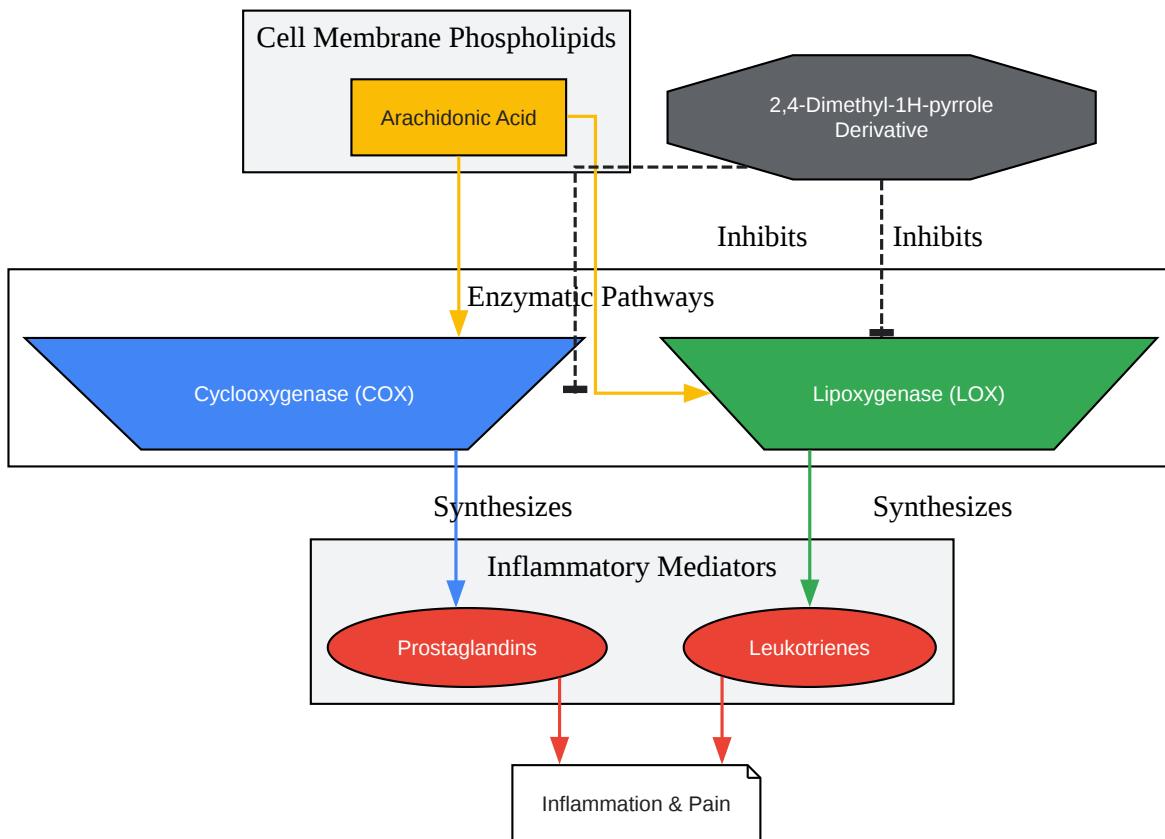


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Caption: VEGFR-2 signaling pathway and its inhibition.

Anti-inflammatory Activity: Inhibition of COX and LOX Pathways

The anti-inflammatory effects of certain 2,4-dimethyl-1H-pyrrole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By blocking these pathways, the pyrrole derivatives can reduce inflammation and associated pain.



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Caption: Inhibition of COX and LOX inflammatory pathways.

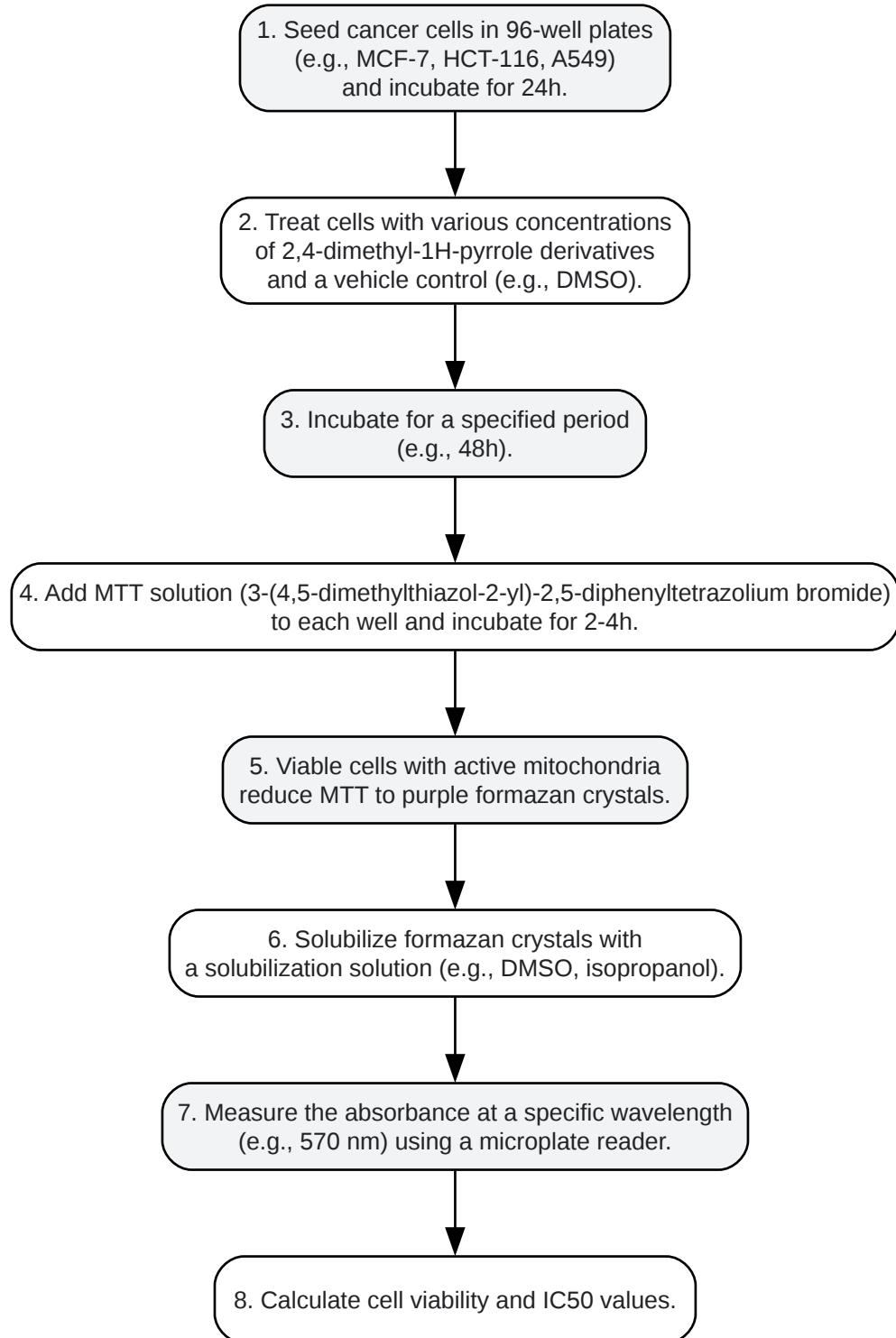
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of 2,4-dimethyl-1H-pyrrole derivatives.

In Vitro Anticancer Activity: MTT Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

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Caption: General workflow for an MTT cytotoxicity assay.

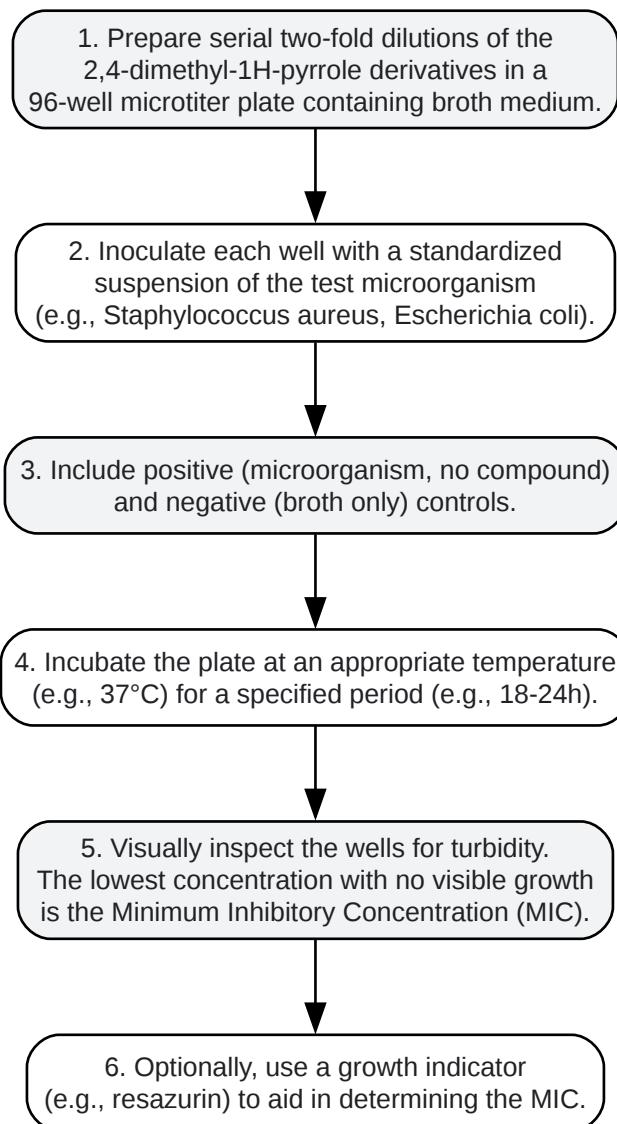
Detailed Steps:

- **Cell Seeding:** Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 μ L of appropriate culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the 2,4-dimethyl-1H-pyrrole derivatives in culture medium. Remove the medium from the wells and add 100 μ L of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
- **Incubation:** Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
- **MTT Addition:** Following incubation, add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
- **Formazan Solubilization:** Carefully remove the medium containing MTT. Add 100 μ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow:



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Caption: Workflow for the broth microdilution method.

Detailed Steps:

- Preparation of Compound Dilutions: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth) to wells 2 through 12. Add 100 µL of the stock solution of the test compound to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.
- Inoculation: Add 50 μ L of the standardized inoculum to each well (wells 1-11). Well 11 will be the positive control (inoculum without compound), and well 12 will be the negative control (broth only).
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
- MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

This guide provides a foundational understanding of the pharmacological profile of 2,4-dimethyl-1H-pyrrole derivatives. The presented data, pathways, and protocols are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the advancement of these promising compounds towards clinical applications.

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